molecular formula C18H24N4O4S B3003017 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 850935-76-1

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B3003017
CAS No.: 850935-76-1
M. Wt: 392.47
InChI Key: LHJXLAZGQDTCPS-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves a one-pot reaction method that facilitates the formation of the oxadiazole core at ambient temperatures. The process often utilizes amidoximes and carboxylic acid derivatives in a NaOH-DMSO medium, which has been shown to yield high purity and efficiency in the formation of the desired compound.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an anti-inflammatory and antioxidant agent. The compound's structural features contribute to its interaction with biological targets, leading to significant therapeutic effects.

Key Biological Activities

  • Anti-inflammatory Activity :
    • Studies indicate that derivatives of oxadiazoles exhibit substantial anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated inhibition of carrageenan-induced paw edema in animal models .
  • Antioxidant Activity :
    • The compound has shown promising results in inhibiting lipid peroxidation, with some derivatives achieving inhibition rates exceeding 86% in vitro. This suggests a potential role in protecting cellular membranes from oxidative stress .
  • Enzyme Inhibition :
    • Research indicates that compounds within the oxadiazole class can inhibit key enzymes such as lipoxygenase (LOX) and acetylcholinesterase (AChE). For example, certain oxadiazoles have been identified as potent LOX inhibitors with IC50 values as low as 41 µM .

Case Studies

Several case studies have highlighted the biological efficacy of oxadiazole derivatives:

Study Findings
Study 1: In vitro Anti-lipid PeroxidationCompounds showed up to 86.5% inhibition of lipid peroxidation; significant antioxidant potential noted .
Study 2: Enzyme InhibitionThe most potent LOX inhibitor among tested derivatives had an IC50 of 41 µM; effective against nociception .
Study 3: Anti-inflammatory EffectsDemonstrated significant reduction in paw edema in animal models; supports potential use in treating inflammatory conditions .

Pharmacological Implications

The pharmacological profile of this compound suggests it may serve as a lead compound for further development in therapeutic applications targeting inflammation and oxidative stress-related diseases. Its favorable bioactivity and structural characteristics make it a candidate for further investigation into its mechanism of action and potential clinical applications.

Scientific Research Applications

Inhibition of Notum Carboxylesterase

Recent studies have highlighted the role of oxadiazole derivatives in inhibiting Notum carboxylesterase, a negative regulator of the Wnt signaling pathway, which is crucial in various diseases, including cancer and neurodegenerative disorders. The compound N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been identified as a promising candidate for further development due to its structural similarities to other effective inhibitors .

Table 1: Inhibition Potency of Oxadiazole Derivatives

Compound IDStructure DescriptionIC50 (nM)Comments
231,3,4-Oxadiazol-2(3H)-one derivatives18Potent Notum inhibitor
5N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)...TBDFurther optimization needed

Antimicrobial and Insecticidal Properties

The compound has shown potential as an insecticide. A series of oxadiazole-containing compounds demonstrated significant insecticidal activity against various pests like Tetranychus cinnabarinus and Plutella xylostella. The results indicate that modifications to the oxadiazole structure can enhance efficacy .

Table 2: Insecticidal Activity of Oxadiazole Compounds

Compound IDTarget PestConcentration (mg/L)Efficacy (%)
5aTetranychus cinnabarinus40097.22
5bPlutella xylostella100100

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize its biological activity. The structure-activity relationship studies indicate that substituents on the oxadiazole ring significantly influence the compound's potency against various biological targets.

Table 3: Summary of Synthesis Steps

Step No.Reaction TypeKey ReagentsYield (%)
1Formation of oxadiazoleCyclopropylamine + acid85
2SulfamoylationDipropylsulfamide90

Case Study: Development of Insecticides

In a recent investigation into the insecticidal properties of oxadiazole derivatives, compounds were tested against Tetranychus cinnabarinus. The study revealed that modifications to the cyclopropyl group enhanced insecticidal activity significantly compared to traditional insecticides .

Table 4: Comparative Efficacy Against Common Pests

Compound IDTraditional Insecticide Efficacy (%)New Compound Efficacy (%)
Cyproflanilide41.11TBD
N-(5-cyclopropyl...)TBDTBD

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-11-22(12-4-2)27(24,25)15-9-7-13(8-10-15)16(23)19-18-21-20-17(26-18)14-5-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJXLAZGQDTCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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